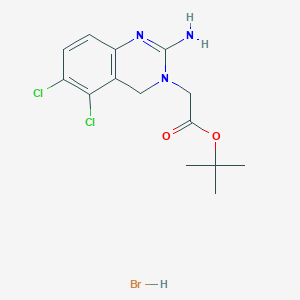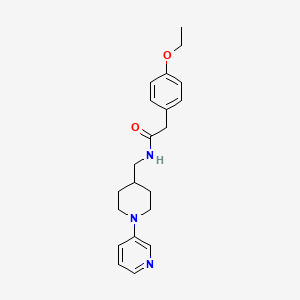
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide, also known as DFN-15, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and pain.
Mécanisme D'action
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide is believed to exert its therapeutic effects through the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide increases the levels of endocannabinoids, leading to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its effects on cancer growth, inflammation, and pain, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury. It has also been shown to improve cognitive function in animal models of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide is its specificity for FAAH, which reduces the risk of off-target effects. However, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments. In addition, further research is needed to determine the optimal dosing and administration of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide for different therapeutic applications.
Orientations Futures
There are several future directions for research on 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide. One area of interest is the potential use of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide in combination with other chemotherapy drugs to enhance their antitumor activity. Another area of interest is the potential use of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further research is needed to optimize the dosing and administration of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide for different therapeutic applications. Finally, there is a need for clinical trials to determine the safety and efficacy of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide in humans.
Méthodes De Synthèse
The synthesis of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide involves a multistep process that begins with the reaction of 4-methylsulfonylphenyl lithium with ethyl 3,3-difluoropropionate. The resulting product is then treated with sodium hydroxide to yield the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with cyclobutylamine to produce 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide.
Applications De Recherche Scientifique
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications. In cancer research, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to enhance the antitumor activity of other chemotherapy drugs. In addition, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been studied for its potential anti-inflammatory and analgesic effects. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in models of neuropathic pain.
Propriétés
IUPAC Name |
3,3-difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3S/c1-19(17,18)10-4-2-9(3-5-10)15-11(16)8-6-12(13,14)7-8/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXGAQRKLHRRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)


![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)
![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)

![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)

![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)

